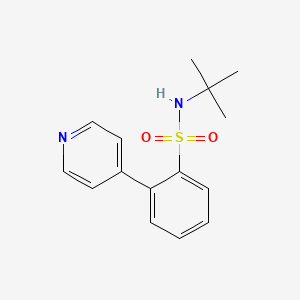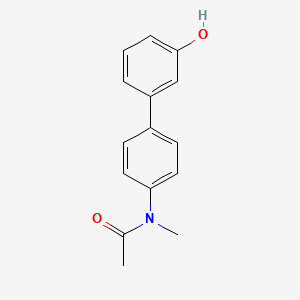![molecular formula C21H22N4O4 B4253818 methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate](/img/structure/B4253818.png)
methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate
Overview
Description
Methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate, also known as M-1, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. M-1 is a derivative of the amino acid proline and has been shown to exhibit neuroprotective, anti-inflammatory, and anti-oxidant properties. In
Mechanism of Action
The exact mechanism of action of methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate is not fully understood, but it is believed to act on multiple pathways in the body. methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating antioxidant and anti-inflammatory responses. methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate also inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by increasing the levels of antioxidant enzymes.
Biochemical and Physiological Effects
methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate protects against oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate in lab experiments is its ability to cross the blood-brain barrier, making it an effective agent for neurological research. methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate also has a low toxicity profile and has been shown to be well-tolerated in animal studies. However, one limitation of using methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate in lab experiments is its high cost, which may limit its accessibility for researchers.
Future Directions
There are several future directions for further research on methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the exact mechanism of action of methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate and to identify potential drug targets. Finally, more studies are needed to investigate the safety and efficacy of methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate in humans.
Conclusion
In conclusion, methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate is a promising chemical compound that has shown potential therapeutic applications in neurological disorders and cancer. Its ability to cross the blood-brain barrier and exhibit neuroprotective, anti-inflammatory, and anti-oxidant properties make it a valuable agent for scientific research. Further studies are needed to fully understand its mechanism of action and to investigate its safety and efficacy in humans.
Scientific Research Applications
Methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. In animal studies, methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. methyl 1-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinate has also been investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
methyl (2S)-1-[5-[3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-27-16-8-5-14(6-9-16)12-18-23-20(29-24-18)15-7-10-19(22-13-15)25-11-3-4-17(25)21(26)28-2/h5-10,13,17H,3-4,11-12H2,1-2H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOARBVOPMGGPX-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CN=C(C=C3)N4CCCC4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CN=C(C=C3)N4CCC[C@H]4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-{[3-(hydroxymethyl)-3-isobutylpiperidin-1-yl]carbonyl}phenyl)amino]acetic acid](/img/structure/B4253737.png)
![(1R*,2R*)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-phenylcyclopropanecarboxamide](/img/structure/B4253748.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B4253755.png)
![5-[(4-acetyl-1,4-diazepan-1-yl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B4253758.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B4253769.png)
![ethyl 4-(4-chlorobenzyl)-1-{[(2-chloro-6-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4253773.png)
![1-[(2-sec-butylphenoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B4253777.png)
![N-benzyl-N-methyl-3-{1-[(4-oxo-4H-chromen-2-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4253785.png)
![4-(2-chloro-6-fluorobenzyl)-3-[2-(4-methoxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B4253789.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4253797.png)
![{[5-isobutyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4253811.png)

